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An Independent Review of BI-1206 Research for Non-Hodgkin Lymphoma

This guide provides an objective comparison of BI-1206, an investigational anti-FcyRIIB
monoclonal antibody, with existing therapeutic alternatives for indolent Non-Hodgkin
Lymphoma (NHL). It is intended for researchers, scientists, and drug development
professionals, offering a consolidated view of quantitative data, experimental methodologies,
and the underlying mechanism of action based on published research findings.

BI-1206: Overcoming Rituximab Resistance

BI-1206 is a high-affinity monoclonal antibody that selectively targets FcyRIIB (CD32B), the
sole inhibitory Fc gamma receptor. In several forms of NHL, FcyRIIB is overexpressed and is
associated with a poor prognosis. A key mechanism of resistance to anti-CD20 monoclonal
antibodies like rituximab involves the internalization and subsequent degradation of the
antibody upon binding to CD20 on B-cell lymphoma cells, a process mediated by FcyRIIB. By
blocking FcyRIIB, BI-1206 is designed to prevent this internalization, thereby restoring and
enhancing the therapeutic efficacy of rituximab.[1][2][3]

Quantitative Data Summary

Clinical trial data for BI-1206, primarily from the Phase 1/2a study (NCT03571568), has
demonstrated promising results in patients with relapsed or refractory indolent B-cell NHL who
have previously been treated with rituximab-based regimens.[4] The following tables
summarize the key efficacy data from this trial, comparing different treatment combinations.
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Table 1: Efficacy of BI-1206 in Combination with
Rituximab in Follicular Lymphoma

Complete

. Overall Response Disease Control
Patient Subgroup Response Rate
Rate (ORR) Rate (DCR)
(CRR)
Follicular Lymphoma
56% 29% 71%

(FL)

Data from the intravenous administration cohort of the Phase 1/2a trial.

Table 2: Efficacy of Triple Combination: BI-1206,
Rituximal | Acalabrutinil

e, Overall Complete Partial Stable Disease

Cohort Response Response Response Disease Control
Rate (ORR) (CR) (PR) (SD) Rate (DCR)

First eight

patients in

the triple 63% 2 patients 3 patients 3 patients 100%

combination

arm

Initial data from the ongoing Phase 2a study of the triple combination.

Comparison with Standard of Care

The standard of care for indolent NHL varies based on the stage of the disease and patient
characteristics. For relapsed or refractory disease, treatment options often include combination
immunochemotherapy. The data for BI-1206 is particularly significant as it targets a patient
population that has already developed resistance to a cornerstone of NHL therapy, rituximab.
The response rates observed with the BI-1206 and rituximab combination, and the even more
promising initial data from the triple combination with the BTK inhibitor acalabrutinib, suggest a
potential new therapeutic strategy for this difficult-to-treat patient group.
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Experimental Protocols
Phase 1/2a Clinical Trial of BI-1206 (NCT03571568)

Objective: To assess the safety, tolerability, and efficacy of BI-1206 in combination with
rituximab, with or without acalabrutinib, in patients with relapsed or refractory indolent B-cell
NHL (including Follicular Lymphoma, Mantle Cell Lymphoma, and Marginal Zone Lymphoma).

Methodology:

» Study Design: A multicenter, open-label, dose-escalation (Phase 1) and cohort expansion
(Phase 2a) study.

o Patient Population: Adult patients (= 18 years) with histologically confirmed indolent B-cell
NHL who have relapsed or are refractory to at least one prior rituximab-containing regimen.

o Treatment Regimen:

o Induction Phase: Patients receive four weekly doses of rituximab (375 mg/m?) and three
weekly doses of BI-1206. In the first week, rituximab is administered alone, followed by the
combination of BI-1206 and rituximab for the subsequent three weeks.

o Dose Escalation (Phase 1): A 3+3 dose-escalation design is used to determine the
recommended Phase 2 dose (RP2D) of BI-1206.

o Maintenance Therapy: Patients demonstrating clinical benefit (complete response, partial
response, or stable disease) at week 6 are eligible to continue with maintenance therapy,
receiving BI-1206 and rituximab every 8 weeks for up to one year.

e Primary Outcome Measures: Safety and tolerability of BI-1206, and determination of the
maximum tolerated dose and RP2D.

o Secondary Outcome Measures: Overall response rate (ORR), duration of response, and
progression-free survival.

Preclinical In Vivo Xenograft Models
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Objective: To evaluate the anti-tumor efficacy of BI-1206 in combination with rituximab-based

therapies in aggressive mantle cell lymphoma (MCL).

Methodology:

Cell Line-Derived Xenograft (CDX) Models: Human MCL cell lines (e.g., JeKo-1) are
implanted in immunodeficient mice.

Patient-Derived Xenograft (PDX) Models: Tumor cells from patients with MCL, including
those with resistance to prior therapies, are implanted in immunodeficient mice.

Treatment Groups: Mice are randomized to receive vehicle control, BI-1206 alone, rituximab
alone, or the combination of BI-1206 and rituximab. Further arms often include triple
combinations with other agents like ibrutinib or venetoclax.

Efficacy Assessment: Tumor growth is monitored over time. In some models, overall survival
of the mice is also assessed.

Key Findings: In preclinical studies, BI-1206 was shown to completely block rituximab-
induced CD20 internalization. The combination of BI-1206 with rituximab and other agents
like venetoclax significantly inhibited tumor growth and prolonged survival in PDX models of
resistant MCL.

Visualizations
Signaling Pathway of BI-1206 Mechanism of Action
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Caption: BI-1206 blocks FcyRIIB to prevent rituximab internalization, enhancing apoptosis and
ADCC.

Experimental Workflow for BI-1206 Clinical Trial
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Caption: Workflow of the Phase 1/2a clinical trial for BI-1206 in Non-Hodgkin Lymphoma.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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